1-(Difluoromethyl)-4-(trifluoromethoxy)benzene

Description

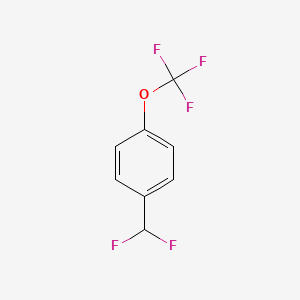

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by a difluoromethyl (-CF₂H) group at the 1-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. Its molecular formula is C₈H₅F₅O, with a molecular weight of 236.12 g/mol. This compound is commercially available (Ref: 10-F101675, CymitQuimica) and is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and bioavailability .

The trifluoromethoxy group is particularly notable for its resistance to enzymatic degradation, making it valuable in pesticide design. For example, 1-(bromomethyl)-4-(trifluoromethoxy)benzene (a precursor) is used in synthesizing flufenerim, a pesticide with potent activity against diamondback moths and aphids .

Properties

IUPAC Name |

1-(difluoromethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBXRZFGBVTYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various difluoromethylation reagents under specific conditions, often involving transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The exact methods can vary depending on the desired purity and yield, but they generally follow similar principles to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene can undergo several types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl thiocyanates and aryl diazonium salts, often under transition metal-free conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield difluoromethyl thioethers, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its difluoromethyl and trifluoromethoxy groups can participate in various chemical reactions, enabling the creation of complex molecules. Notably, it has been utilized in:

- Fluorination Reactions : The presence of fluorine atoms enhances the compound's reactivity, making it suitable for fluorination processes that are crucial in developing pharmaceuticals and agrochemicals.

- Trifluoromethoxylation : Recent studies have demonstrated methods for introducing trifluoromethoxy groups into other aromatic compounds using 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene as a precursor, significantly expanding the scope of synthetic methodologies available to chemists .

Pharmaceutical Applications

The unique properties of this compound make it an attractive candidate for drug development. Its potential applications include:

- Anticancer Agents : Research has indicated that compounds with similar structures exhibit anticancer properties. The incorporation of difluoromethyl and trifluoromethoxy groups may enhance the efficacy and selectivity of these agents .

- Antimicrobial Activity : Some derivatives of this compound have shown promising results in antimicrobial assays, suggesting potential use in developing new antibiotics or antifungal agents.

Case Study 1: Trifluoromethoxylation Protocols

Recent research highlighted the successful application of this compound in developing a trifluoromethoxylation protocol that allows for the selective introduction of trifluoromethoxy groups into various substrates. The study demonstrated high yields and selectivity, showcasing the compound's utility in synthetic chemistry .

Case Study 2: Anticancer Activity

A study investigating the anticancer properties of difluorinated compounds found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to enhanced cell membrane permeability and interaction with specific cellular targets .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The difluoromethyl and trifluoromethoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity . These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .

Comparison with Similar Compounds

Substituent Variations: Fluoromethyl vs. Difluoromethyl

- 1-(Fluoromethyl)-4-(trifluoromethoxy)benzene (13) Structure: Fluoromethyl (-CH₂F) at 1-position. Properties: Exhibits distinct ¹⁹F-NMR signals at δ -108.3 (trifluoromethoxy) and δ -200.5 (fluoromethyl) in CDCl₃ .

- 1-(Difluoromethyl)-4-(dimethylamino)benzene (2f) Structure: Difluoromethyl (-CF₂H) at 1-position and dimethylamino (-N(CH₃)₂) at 4-position. Properties: ¹⁹F-NMR shows a singlet at δ -108.3 for -CF₂H . Applications: The dimethylamino group introduces basicity, making this compound suitable for pharmaceutical intermediates.

Trifluoromethoxy vs. Other Substituents

1-(Bromomethyl)-4-(trifluoromethoxy)benzene

4-(Difluoromethoxy)toluene

Positional Isomers and Halogenated Derivatives

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

1-Chloro-4-trifluoromethylbenzene

Data Table: Key Compounds and Properties

Biological Activity

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene, a fluorinated aromatic compound, has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of difluoromethyl and trifluoromethoxy groups attached to a benzene ring. These fluorinated substituents significantly influence the compound's lipophilicity and reactivity, which are critical factors in its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties due to their ability to disrupt microbial membranes and interfere with metabolic processes.

- Antitumor Activity : Some studies have shown that fluorinated benzene derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Certain fluorinated compounds have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in critical metabolic pathways, affecting cell viability and proliferation.

- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways that regulate cell growth and survival.

- Membrane Disruption : The presence of fluorinated groups enhances the compound's ability to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial targets.

Case Studies and Research Findings

Several studies have examined the biological activity of fluorinated benzene derivatives, providing insights into their potential applications:

- Antimicrobial Studies : A study demonstrated that fluorinated aromatic compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and metabolic interference .

- Antitumor Activity : Research indicated that certain trifluoromethyl-substituted benzene derivatives showed potent cytotoxic effects on cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways .

- Neuroprotective Effects : In vitro studies suggested that fluorinated benzene derivatives could protect neuronal cells from oxidative damage. This was attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 1-(Trifluoromethyl)-4-methoxybenzene | Structure | Antitumor, Antimicrobial | Enzyme inhibition |

| 2-(Difluoromethyl)-5-nitrobenzene | Structure | Antimicrobial | Membrane disruption |

| 3-Fluoro-4-(trifluoromethoxy)aniline | Structure | Neuroprotective | Oxidative stress reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.